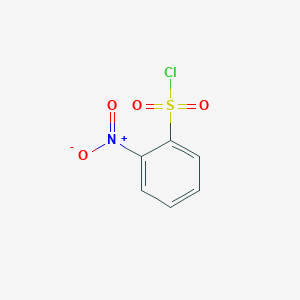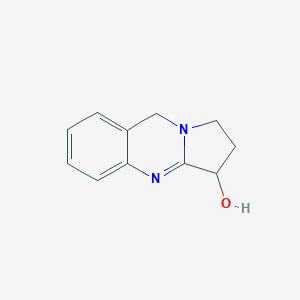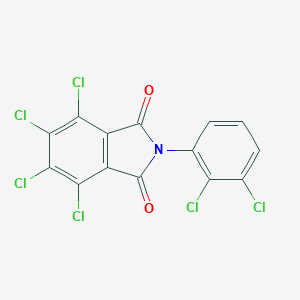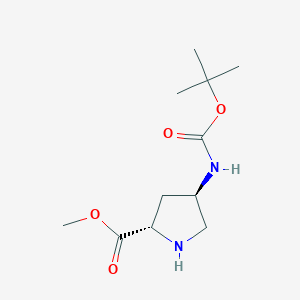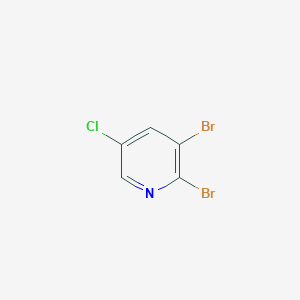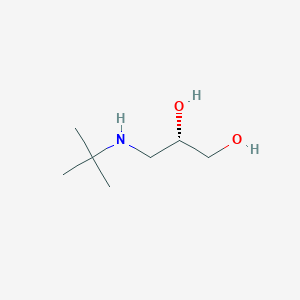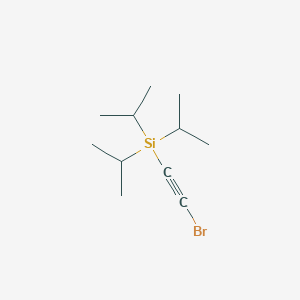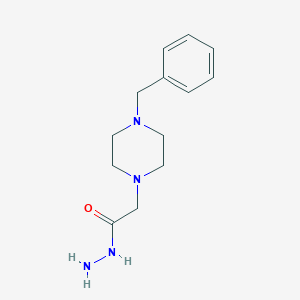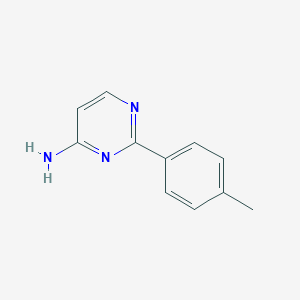
5α-Dihydrodesoxycorticosteron
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5alpha-Dihydrodeoxycorticosterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in modulating GABA receptors and its effects on neuronal activity.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Wirkmechanismus
Target of Action
5alpha-Dihydrodeoxycorticosterone (5α-DHDOC) is a naturally occurring, endogenous glucocorticoid steroid hormone and neurosteroid . It primarily targets the progesterone receptors and GABA-A receptors . Progesterone receptors are involved in the regulation of various physiological processes, including the menstrual cycle and pregnancy. GABA-A receptors, on the other hand, are primarily responsible for mediating inhibitory neurotransmission in the brain .
Mode of Action
5α-DHDOC acts as a progesterone receptor agonist , meaning it binds to and activates progesterone receptors . It also functions as a GABA modulator , affecting the gamma-aminobutyric acid receptor-ionophore complex . GABA-A receptors have at least three allosteric sites at which modulators act: a site at which benzodiazepines act by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels; a site at which barbiturates act to prolong the duration of channel opening; and a site at which some steroids may act .
Biochemical Pathways
5α-DHDOC is biosynthesized from the adrenal hormone deoxycorticosterone (DOC) by the enzyme 5α-reductase . This process involves the reduction across the C4-C5 double bond of 11-deoxycorticosterone .
Result of Action
5α-DHDOC has central depressant effects and impairs long-term potentiation in animals . It is known to affect brain excitability and evoked responses .
Biochemische Analyse
Biochemical Properties
5alpha-Dihydrodeoxycorticosterone is a 3-oxo-5α-steroid formed from 11-deoxycorticosterone by reduction across the C4-C5 double bond . It interacts with progesterone receptors as a hormone agonist . It also affects the gamma-aminobutyric acid receptor-ionophore complex as a GABA modulator .
Cellular Effects
5alpha-Dihydrodeoxycorticosterone has been found to have central depressant effects and impairs long-term potentiation in animals . It influences cell function by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Molecular Mechanism
The molecular mechanism of 5alpha-Dihydrodeoxycorticosterone involves its interaction with progesterone receptors and GABA-A receptors . It binds to and activates progesterone receptors, and it also affects the gamma-aminobutyric acid receptor-ionophore complex .
Temporal Effects in Laboratory Settings
It is known that 5alpha-reductase inhibitors, which inhibit the synthesis of 5alpha-Dihydrodeoxycorticosterone, can have persistent adverse effects .
Metabolic Pathways
5alpha-Dihydrodeoxycorticosterone is involved in the steroid hormone metabolic pathway . It is formed from 11-deoxycorticosterone by reduction across the C4-C5 double bond .
Subcellular Localization
It is known that 5alpha-reductase, the enzyme that synthesizes 5alpha-Dihydrodeoxycorticosterone, is widely distributed in many tissues including the central nervous system and the spinal cord .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5alpha-Dihydrodeoxycorticosterone is synthesized from 11-deoxycorticosterone by reduction across the C4-C5 double bond . The enzyme 5alpha-reductase type I facilitates this reduction process .
Industrial Production Methods: While specific industrial production methods for 5alpha-Dihydrodeoxycorticosterone are not extensively documented, the general approach involves the enzymatic reduction of deoxycorticosterone. This process can be optimized for large-scale production by utilizing biotechnological methods to enhance enzyme efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 5alpha-Dihydrodeoxycorticosterone undergoes several types of chemical reactions, including:
Reduction: The initial synthesis involves the reduction of 11-deoxycorticosterone.
Oxidation: Potential oxidation reactions can modify the hydroxyl groups present in the molecule.
Substitution: Functional group substitutions can occur, particularly at the hydroxyl and keto positions.
Common Reagents and Conditions:
Reduction: Enzyme 5alpha-reductase type I is the primary catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Reduction: 5alpha-Dihydrodeoxycorticosterone itself is the product of the reduction of 11-deoxycorticosterone.
Oxidation: Oxidized derivatives with modified hydroxyl or keto groups.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
11-Deoxycorticosterone: The precursor to 5alpha-Dihydrodeoxycorticosterone.
5alpha-Dihydroprogesterone: Another neurosteroid with similar GABA-modulating properties.
Tetrahydrodeoxycorticosterone: A related compound with similar biological activities
Uniqueness: 5alpha-Dihydrodeoxycorticosterone is unique due to its specific interaction with the GABA receptor and its potent anticonvulsant effects. Its synthesis from 11-deoxycorticosterone via 5alpha-reductase type I also distinguishes it from other neurosteroids .
Eigenschaften
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15-,16-,17-,18+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYDUPOCUYHQL-KVHKMPIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952236 | |
| Record name | 21-Hydroxypregnane-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298-36-2 | |
| Record name | 5α-Dihydrodeoxycorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrodeoxycorticosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-Hydroxypregnane-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDRODEOXYCORTICOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7LXT59G72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does human 3α-hydroxysteroid dehydrogenase interact with 5α-DHDOC, and if so, which isoenzyme exhibits the most activity?
A1: Yes, the research indicates that 5α-DHDOC is a substrate for the human 3α-hydroxysteroid dehydrogenase isoenzyme AKR1C2. [] While AKR1C1 can slowly convert 5α-DHDOC to 3α,5α-tetrahydrodeoxycorticosterone (3α,5α-THDOC), AKR1C2 shows a more moderate 3-ketoreductase activity with 5α-DHDOC. [] This suggests that AKR1C2 might play a role in the synthesis of neurosteroids like 3α,5α-THDOC, utilizing 5α-DHDOC as a substrate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


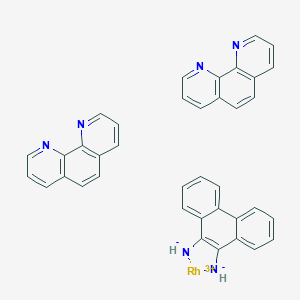
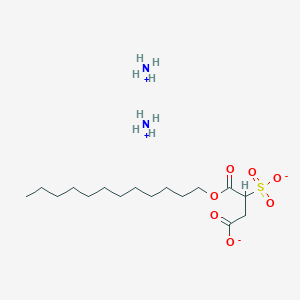
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
![PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)](/img/structure/B45321.png)
